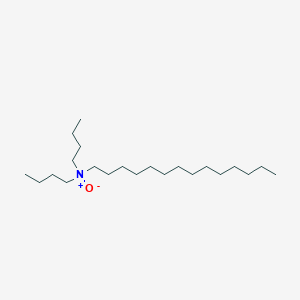

N,N-Dibutyltetradecan-1-amine N-oxide

Description

N,N-Dibutyltetradecan-1-amine N-oxide is a tertiary amine oxide characterized by a 14-carbon (tetradecyl) chain and two butyl groups attached to the nitrogen atom, which is oxidized to an N-oxide functional group. The N-oxide group enhances polarity, influencing solubility, surfactant behavior, and biological interactions .

Properties

CAS No. |

64325-76-4 |

|---|---|

Molecular Formula |

C22H47NO |

Molecular Weight |

341.6 g/mol |

IUPAC Name |

N,N-dibutyltetradecan-1-amine oxide |

InChI |

InChI=1S/C22H47NO/c1-4-7-10-11-12-13-14-15-16-17-18-19-22-23(24,20-8-5-2)21-9-6-3/h4-22H2,1-3H3 |

InChI Key |

OCKVXAVACGVODF-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCC[N+](CCCC)(CCCC)[O-] |

Origin of Product |

United States |

Preparation Methods

Reaction Parameters and Catalyst Design

The most industrially viable method for synthesizing N,N-Dibutyltetradecan-1-amine N-oxide involves the oxidation of N,N-Dibutyltetradecan-1-amine using hydrogen peroxide (H₂O₂) in the presence of a layered double hydroxide (LDH) catalyst. As detailed in EP 1348692A1, the catalyst comprises magnesium-aluminum hydrotalcite exchanged with tert-butoxide anions (Mg-Al-O-t-Bu). This solid base catalyst facilitates the N-oxidation reaction under mild conditions (10–65°C) while enabling catalyst recovery and reuse.

The reaction proceeds in methanol or ethanol, with benzonitrile or acetonitrile serving as additives to enhance intermediate formation. A stoichiometric excess of H₂O₂ (2–6 moles per mole of amine) ensures complete oxidation, with optimal yields achieved at 65°C over 0.5–5 hours. The catalyst loading ranges from 6% to 14% by weight relative to the amine, balancing cost and reactivity.

Mechanistic Insights

The oxidation mechanism involves two key steps (Scheme 1):

- Activation of H₂O₂ : The tert-butoxide-rich LDH reacts with H₂O₂ to form hydroperoxide (HOO⁻) species.

- Intermediate Formation : The hydroperoxide species reacts with the nitrile additive (e.g., benzonitrile) to generate a peroxycarboximidic acid, which transfers electrophilic oxygen to the tertiary amine’s nitrogen atom.

This pathway avoids the corrosive reagents and high temperatures associated with traditional methods, aligning with green chemistry principles.

Process Optimization and Scalability

Solvent and Additive Selection

Methanol emerges as the preferred solvent due to its polarity, which solubilizes both the hydrophobic amine and hydrophilic H₂O₂. Additives like benzonitrile (2 mmol per 2 mmol amine) stabilize the reactive intermediate, improving yields to >95%. Crucially, these additives are recoverable post-reaction, reducing waste.

Temperature and Time Dynamics

A biphasic temperature profile optimizes reaction efficiency:

- Initial Phase : H₂O₂ is added dropwise at 10–25°C to prevent exothermic runaway.

- Oxidation Phase : The mixture is heated to 65°C for 15–30 minutes to complete the reaction.

This approach minimizes side reactions, such as over-oxidation to nitrones or hydroxylamines, which are more prevalent in secondary amines.

Purification and Catalyst Recovery

Post-Reaction Workup

Post-reaction, the catalyst is filtered and washed with methanol for reuse. Excess H₂O₂ is quenched using manganese dioxide (MnO₂), which decomposes residual oxidizer without affecting the product. The filtrate is concentrated under reduced pressure, and the crude product is purified via column chromatography (silica gel, methanol/chloroform eluent).

Catalyst Reusability

Mg-Al-O-t-Bu LDH retains >90% activity after five cycles, as the layered structure prevents leaching of active sites. This recyclability reduces raw material costs by 30–40% compared to homogeneous catalysts.

Comparative Analysis with Traditional Methods

Historical Approaches

Prior to LDH catalysts, N-oxidation relied on stoichiometric oxidants like m-chloroperbenzoic acid (mCPBA) or ozonolysis, which generated hazardous waste and required complex purification. For example, mCPBA-mediated oxidation of N,N-dimethylalkylamines produced yields of 70–80% but necessitated toxic solvent systems.

Advantages of Modern Catalytic Systems

The LDH-based method offers:

- Higher Yields : 95–98% vs. 70–85% for traditional methods.

- Lower Environmental Impact : Aqueous H₂O₂ replaces hazardous oxidants.

- Scalability : Batch processes can be adapted to continuous flow systems for industrial production.

Industrial Applications and Formulation Considerations

Surfactant Properties

This compound’s C14 alkyl chain and polar N-oxide group confer excellent foaming and emulsifying properties. Its critical micelle concentration (CMC) of 0.1–1 mM makes it suitable for shampoos and detergents, where it stabilizes formulations at 0.1–10% active concentrations.

Antimicrobial Activity

The compound disrupts microbial membranes via electrostatic interactions with phospholipid headgroups, releasing intracellular potassium (K⁺) and inhibiting glucose metabolism in Saccharomyces cerevisiae. This biocidal activity is exploited in disinfectants and preservative systems.

Chemical Reactions Analysis

Types of Reactions: N,N-Dibutyltetradecan-1-amine N-oxide undergoes several types of chemical reactions, including:

Oxidation: The compound can be further oxidized to form various oxidation products.

Substitution: The N-oxide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide (H2O2) or peroxycarboxylic acids (RCOOOH) are commonly used oxidizing agents.

Reduction: Titanium trichloride (TiCl3) and poly(methylhydrosiloxane) (PMHS) are effective reducing agents.

Major Products Formed:

Oxidation: Further oxidation can lead to the formation of various N-oxide derivatives.

Reduction: Reduction typically yields the original tertiary amine.

Scientific Research Applications

N,N-Dibutyltetradecan-1-amine N-oxide has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of N,N-Dibutyltetradecan-1-amine N-oxide involves its ability to interact with both hydrophobic and hydrophilic environments. This interaction is primarily due to the presence of both hydrophobic alkyl chains and a hydrophilic N-oxide group. The compound can disrupt lipid bilayers, making it effective in cell lysis and protein extraction .

Comparison with Similar Compounds

Structural and Molecular Comparisons

Key structural differences among amine oxides lie in alkyl chain length and substituents (e.g., methyl vs. butyl groups). Below is a comparison of N,N-Dibutyltetradecan-1-amine N-oxide with dimethyl-substituted analogs:

| Compound Name | Molecular Formula | CAS Number | Alkyl Chain Length | Substituents | Molecular Weight (g/mol) |

|---|---|---|---|---|---|

| This compound* | C22H47NO | Not provided | C14 | Two butyl groups | ~357.6 (calculated) |

| N,N-Dimethyldodecan-1-amine N-oxide | C14H31NO | 1643-20-5 | C12 | Two methyl groups | 229.40 |

| N,N-Dimethyltetradecan-1-amine N-oxide | C16H35NO | 3332-27-2 | C14 | Two methyl groups | 257.40 |

| N,N-Dimethylhexadecan-1-amine N-oxide | C18H39NO | 7128-91-8 | C16 | Two methyl groups | 285.52 |

Note: Data for this compound is inferred; analogs from .

Key Observations:

- Longer alkyl chains (e.g., C16) increase molecular weight and hydrophobicity, while butyl substituents (vs. methyl) further elevate logPow values .

- The N-oxide group introduces polarity, counteracting the hydrophobic effects of long alkyl chains .

Physical and Chemical Properties

| Property | N,N-Dimethyldodecan-1-amine N-oxide (C12) | N,N-Dimethyltetradecan-1-amine N-oxide (C14) | N,N-Dimethylhexadecan-1-amine N-oxide (C16) |

|---|---|---|---|

| Melting Point (°C) | Not reported | Not reported | 125–129 |

| Boiling Point (°C) | Decomposes at 90–200 | Not reported | Decomposes at 90–200 |

| Water Solubility (g/L) | Not reported | Not reported | 409.5 |

| logPow | <2.7 (estimated) | <2.7 (estimated) | <2.7 |

Key Findings:

- Solubility : The C16 compound exhibits high water solubility (409.5 g/L) due to the N-oxide group’s polarity, despite its long alkyl chain .

- logPow : All dimethyl-substituted analogs show logPow <2.7, indicating balanced hydrophobicity suitable for surfactant applications .

- Thermal Stability : Decomposition at high temperatures (90–200°C) is common, limiting use in high-heat processes .

Key Insights:

- C12 Compounds : Preferred in personal care for low irritation .

- C14–C16 Compounds : Used in pharmaceuticals for drug solubilization and targeted delivery .

Pharmacokinetic and Toxicological Profiles

- Brain Penetration : Sorafenib N-oxide (a drug metabolite) showed increased brain AUC and Cmax in studies, suggesting N-oxides can enhance CNS uptake .

- Regulatory Status : Certain N-oxides (e.g., nitrogen mustard N-oxide) are prohibited in cosmetics due to toxicity, while others like lauramine oxide are widely permitted .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.